rac-(3R,4S)-3-azido-4-methoxyoxolane
Description
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Properties
CAS No. |
2089498-73-5 |
|---|---|
Molecular Formula |
C5H9N3O2 |
Molecular Weight |
143.1 |
Purity |
95 |
Origin of Product |
United States |
Contextual Significance of Azido Functionalized Oxolane Systems in Chemical Synthesis
The presence of an azido (B1232118) group (-N₃) on an oxolane framework imparts a unique set of chemical properties that are highly valued in synthetic organic chemistry. Azido-functionalized oxolanes serve as pivotal building blocks for the synthesis of a wide range of more complex molecules, primarily due to the versatile reactivity of the azide (B81097) moiety.
One of the most prominent applications of azides is in the realm of "click chemistry," a concept introduced by K. Barry Sharpless that emphasizes reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, allowing for the efficient formation of 1,2,3-triazole linkages. Azido-oxolanes are excellent substrates for these reactions, enabling the covalent linking of the oxolane scaffold to other molecules bearing an alkyne functionality. This has profound implications in medicinal chemistry and materials science for the creation of novel conjugates.
Furthermore, the azido group is a well-established precursor to the synthetically crucial amine functionality. Through mild and selective reduction methods, such as catalytic hydrogenation or Staudinger reduction, the azido group can be cleanly converted to a primary amine. This transformation is fundamental in the synthesis of aminosugars, nucleoside analogs, and other biologically active compounds where the stereospecific introduction of an amino group is essential. The oxolane ring itself mimics the furanose form of sugars, making azido-oxolanes valuable precursors in carbohydrate chemistry.
Stereochemical Considerations and Rationale for the Rac 3r,4s Diastereomer
The specific stereochemistry of a molecule is intrinsically linked to its chemical and biological properties. In the case of rac-(3R,4S)-3-azido-4-methoxyoxolane, the "rac" designation indicates that the compound is a racemic mixture of two enantiomers: (3R,4S)-3-azido-4-methoxyoxolane and its non-superimposable mirror image, (3S,4R)-3-azido-4-methoxyoxolane. The (3R,4S) notation specifies the relative configuration of the substituents at the C3 and C4 positions of the oxolane ring. Specifically, the azido (B1232118) group at C3 and the methoxy (B1213986) group at C4 are on opposite faces of the ring, a trans relationship.
The scientific interest in this particular diastereomer stems from its defined spatial arrangement, which can pre-organize the molecule for specific downstream reactions. For instance, in the synthesis of nucleoside analogs, the stereochemistry of the substituents on the oxolane ring dictates the facial selectivity of the glycosylation reaction, where a nucleobase is attached. The trans configuration of the azido and methoxy groups can influence the conformation of the oxolane ring, thereby directing the approach of incoming reagents to a specific face of the molecule.
The synthesis of this specific diastereomer often requires stereoselective methods. One common strategy involves the opening of a cyclic epoxide with an azide (B81097) nucleophile. The stereochemical outcome of this reaction is typically governed by an SN2 mechanism, which results in an inversion of configuration at the site of attack. By starting with an epoxide of a defined stereochemistry, chemists can control the formation of the desired trans product. The table below outlines a generalized synthetic approach to obtaining a trans-azido alcohol, a key intermediate for this compound.
| Step | Reaction | Key Reagents | Stereochemical Outcome |
| 1 | Epoxidation of a cyclic alkene | m-CPBA, etc. | Formation of a cis-epoxide |
| 2 | Nucleophilic ring-opening | Sodium azide (NaN₃) | SN2 attack leads to a trans-azido alcohol |
| 3 | Methylation | Methyl iodide (CH₃I), Silver(I) oxide (Ag₂O) | O-methylation of the hydroxyl group |
Overview of Research Trajectories in Azido Oxolane Chemistry
Stereoselective and Stereospecific Synthesis Routes to Substituted Oxolanes
The construction of the oxolane ring with specific stereoisomers is the foundational challenge in synthesizing the target compound and its analogues. Methodologies that can selectively produce the desired relative and absolute stereochemistry are of paramount importance.
Chiral Pool Approaches Utilizing Carbohydrate Precursors
The chiral pool represents a powerful strategy in which readily available, enantiomerically pure natural products are used as starting materials. acs.orgyoutube.com Carbohydrates are ideal precursors for this approach due to their abundance and inherent chirality, offering a variety of stereoisomeric forms. acs.org The synthesis of substituted oxolanes can commence from common sugars, where the existing stereocenters dictate the stereochemical outcome of the final product.
For instance, a suitably protected sugar can be chemically modified through a series of steps, such as selective protection, oxidation, reduction, and cyclization, to form the desired oxolane ring. The multiple hydroxyl groups on a carbohydrate scaffold can be differentiated to install functionalities like the methoxy (B1213986) group and a precursor to the azide, while the carbon backbone is manipulated to form the five-membered ring. This strategy leverages the pre-existing stereochemistry of the sugar to build the complex chiral centers of the target molecule, simplifying the synthetic route and ensuring high stereochemical purity. acs.org
Chemoenzymatic Synthetic Strategies for Oxolane Scaffolds
Chemoenzymatic synthesis combines the selectivity of biological catalysts with the practicality of traditional organic reactions. Enzymes, such as lipases, can be employed for the highly enantioselective synthesis of chiral building blocks for oxolane scaffolds. rsc.org A common approach is the kinetic resolution of a racemic mixture of a key intermediate.
For example, a racemic alcohol precursor to the desired oxolane can be subjected to enzymatic acylation. The enzyme will selectively acylate one enantiomer, leaving the other unreacted. These two compounds, the acylated and unacylated alcohols, can then be separated and each can be carried forward to produce one of the enantiomers of the final product. Lipases from Pseudomonas sp. have been successfully used for the enantioselective hydrolysis of acetates of tetrahydrofuran (B95107) derivatives, yielding products with high optical purity. rsc.org This method provides access to enantiomerically enriched intermediates that are crucial for the synthesis of non-racemic oxolane targets.
Asymmetric Catalysis in Azido-Oxolane Formation
Asymmetric catalysis is a powerful tool for the de novo creation of chiral centers. youtube.comnih.gov In the context of oxolane synthesis, chiral catalysts can be used to control the stereochemical outcome of ring-forming reactions. nih.govchemistryviews.org Various catalytic enantioselective methods have been developed for the synthesis of substituted tetrahydrofurans. nih.gov
One prominent strategy is the catalytic asymmetric [3+2] cycloaddition. For example, a reaction between a donor-acceptor cyclopropane (B1198618) and an aldehyde can be catalyzed by a chiral Lewis acid, such as a magnesium complex with a pybox ligand, to produce highly enantioenriched tetrahydrofuran derivatives. acs.orgresearchgate.netacs.org The chiral catalyst creates a three-dimensional environment that directs the approach of the reactants, favoring the formation of one enantiomer over the other. nih.gov Similarly, palladium-catalyzed cycloadditions of trimethylenemethane with ketones, in the presence of chiral phosphoramidite (B1245037) ligands, have been shown to produce 2,2-disubstituted tetrahydrofurans with high enantioselectivity. nih.gov These methods allow for the direct construction of the oxolane ring with control over its stereochemistry, providing a versatile route to a wide range of substituted analogues.
Installation of the Azido Group: Nucleophilic and Electrophilic Azidation Protocols
Once the oxolane scaffold with the desired stereochemistry is in hand, the next critical step is the introduction of the azide functionality. The choice of azidation method is crucial for controlling the regioselectivity and stereoselectivity of the final product.
Regioselective and Stereoselective Azidation of Oxolane Derivatives
The installation of an azide group onto an oxolane ring is typically achieved through nucleophilic substitution. A common and effective method is the SN2 reaction, where an azide salt, such as sodium azide (NaN₃), displaces a suitable leaving group (e.g., tosylate, mesylate, or halide) on the oxolane ring. This reaction proceeds with inversion of configuration at the carbon center, which is a key feature for controlling the stereochemistry. For the synthesis of (3R,4S)-3-azido-4-methoxyoxolane, one would start with a precursor having a leaving group at the C-3 position with an S-configuration.
Another powerful method for converting a hydroxyl group directly to an azide with inversion of stereochemistry is the Mitsunobu reaction. This reaction uses diethyl azodicarboxylate (DEAD) or a related reagent, triphenylphosphine (B44618) (PPh₃), and an azide source like diphenylphosphoryl azide (DPPA). This allows for the stereospecific conversion of a C-3 alcohol with an S-configuration to the desired R-azido product.
Regioselectivity becomes critical when multiple potential reaction sites are present. The strategic placement of the leaving group on the oxolane precursor ensures that the azide attacks only at the desired position (C-3). The regioselectivity of ring-opening reactions of cyclic ethers like tetrahydrofurans can be influenced by the presence of nearby functional groups that can chelate to a Lewis acid, directing the nucleophilic attack. nih.gov
Optimization of Reaction Conditions and Reagent Selection
The efficiency and selectivity of the azidation reaction are highly dependent on the reaction conditions. Optimization of these parameters is a critical step in developing a robust synthetic route. uni-saarland.defigshare.com
Table 1: Factors for Optimization in Azidation Reactions
| Parameter | Considerations for Optimization | Potential Impact |
| Azide Source | Sodium azide (NaN₃), Lithium azide (LiN₃), Trimethylsilyl (B98337) azide (TMSN₃) | Reactivity, solubility, and safety can vary. TMSN₃ can be useful in less polar solvents. |
| Solvent | Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are typical for SN2 reactions. | Solvent polarity can significantly affect reaction rates and the solubility of reagents. |
| Temperature | Varies depending on the reactivity of the substrate and reagent. | Higher temperatures can increase reaction rates but may lead to side reactions or decomposition of the azide product. |
| Reaction Time | Monitored by techniques like TLC or LC-MS to determine completion. | Insufficient time leads to low conversion, while excessive time can result in byproduct formation. uni-saarland.de |
| Leaving Group | Tosylates, mesylates, triflates, halides (I, Br, Cl) | The choice of leaving group affects the rate of substitution (triflates > tosylates > halides). |
For instance, in a typical SN2 azidation, screening different polar aprotic solvents can reveal the optimal medium for both substrate solubility and reaction rate. The temperature must be carefully controlled; while heating can accelerate the reaction, it can also promote elimination side reactions or pose safety risks with azides. The choice of the azide reagent itself is also important; while sodium azide is common, other sources like trimethylsilyl azide might offer advantages in certain cases, particularly when Lewis acid activation is desired. researchgate.net Careful optimization of these factors is essential to maximize the yield and stereochemical purity of the target this compound.
Deracemization and Enantiomeric Resolution Techniques for this compound
Information not available.
[3+2] Dipolar Cycloaddition Reactions (Click Chemistry)
The azide group is a classic 1,3-dipole, making this compound an ideal substrate for [3+2] dipolar cycloaddition reactions. These reactions, particularly the copper-catalyzed and strain-promoted variants, are cornerstones of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. In this reaction, the azide of this compound would react with a terminal alkyne in the presence of a copper(I) catalyst. The catalyst, often generated in situ from a copper(II) salt like copper(II) sulfate (B86663) and a reducing agent such as sodium ascorbate, dramatically accelerates the reaction and controls the regioselectivity. The resulting triazole-linked oxolane derivatives are of interest for their potential biological activities and as ligands in coordination chemistry.
A generalized reaction scheme is presented below:
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Terminal Alkyne (R-C≡CH) | Cu(I) | 1-((3R,4S)-4-methoxyoxolan-3-yl)-4-substituted-1H-1,2,3-triazole |
This table represents a generalized transformation. Specific yields and reaction conditions would be dependent on the nature of the alkyne substituent (R).
An alternative to the copper-catalyzed reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction avoids the use of a potentially cytotoxic copper catalyst, making it particularly suitable for applications in biological systems. SPAAC utilizes a strained cycloalkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts readily with the azide of this compound without the need for a catalyst. The relief of ring strain provides the driving force for this rapid and highly efficient cycloaddition.
| Reactant 1 | Reactant 2 | Conditions | Product |
| This compound | Strained Cycloalkyne | Metal-free, physiological conditions | Fused triazole-oxolane adduct |
This table illustrates the general principle of SPAAC. The specific structure of the product and the reaction kinetics would depend on the specific strained alkyne used.
A key feature of the CuAAC reaction is its high regioselectivity, almost exclusively yielding the 1,4-disubstituted triazole isomer. This is a direct consequence of the copper-catalyzed mechanism. In contrast, the uncatalyzed Huisgen 1,3-dipolar cycloaddition often leads to a mixture of 1,4- and 1,5-regioisomers. In the context of this compound, the stereochemistry of the oxolane ring is expected to be retained throughout the cycloaddition process, allowing for the synthesis of stereochemically defined triazole products.
Reduction of the Azido Group to Amine Functionality
The conversion of the azido group in this compound to a primary amine, rac-(3R,4S)-3-amino-4-methoxyoxolane, is a synthetically important transformation. This amine can serve as a handle for further functionalization, such as amide bond formation or reductive amination.
Catalytic hydrogenation is a common and efficient method for the reduction of azides. This reaction typically involves treating the azide with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). A key consideration in the hydrogenation of this compound is the preservation of the stereochemical integrity at the C3 and C4 positions of the oxolane ring. Generally, catalytic hydrogenation is considered a mild reduction method that is unlikely to affect existing stereocenters.
| Substrate | Reagents | Product | Stereochemical Outcome |
| This compound | H₂, Pd/C | rac-(3R,4S)-3-Amino-4-methoxyoxolane | Retention of configuration |
This table outlines the expected outcome of catalytic hydrogenation. Specific reaction conditions such as solvent, pressure, and temperature would need to be optimized.
The Staudinger reaction provides a mild, alternative method for the reduction of azides to amines, avoiding the use of high-pressure hydrogen gas and metal catalysts. The reaction proceeds in two steps: the azide reacts with a phosphine (B1218219), typically triphenylphosphine (PPh₃), to form an aza-ylide intermediate with the concomitant loss of nitrogen gas. Subsequent hydrolysis of the aza-ylide yields the primary amine and the corresponding phosphine oxide. The mild conditions of the Staudinger reaction are highly compatible with a wide range of functional groups and are expected to preserve the stereochemistry of this compound.
Other reducing agents such as lithium aluminum hydride (LiAlH₄) can also be employed, although their high reactivity may necessitate careful control of reaction conditions to avoid side reactions.
| Substrate | Reagents | Intermediate | Product |
| This compound | 1. PPh₃2. H₂O | Aza-ylide | rac-(3R,4S)-3-Amino-4-methoxyoxolane |
This table summarizes the Staudinger reduction. The reaction is typically carried out in a suitable organic solvent like THF or diethyl ether, followed by an aqueous workup.
Intramolecular Rearrangements and Cyclizations Involving the Azido Group
The azide group is a versatile functional group known for its ability to undergo various rearrangements and cyclization reactions, often initiated by thermal or photochemical means.
While the classical Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, the azide in this compound is not directly attached to a carbonyl group. However, derivatives of this compound, where the azide is transformed into an acyl azide, could readily undergo this rearrangement. The Curtius rearrangement proceeds through a nitrene intermediate, which then rearranges to the isocyanate. organic-chemistry.org
For instance, if the oxolane ring were to be opened and the azide-bearing carbon oxidized to a carboxylic acid, subsequent conversion to an acyl azide would set the stage for a Curtius rearrangement. The resulting isocyanate is a valuable synthetic intermediate that can be trapped with various nucleophiles to form carbamates, ureas, and amines.
Hypothetical Reaction Scheme for a Curtius Rearrangement Derivative:
| Step | Reactant | Reagents | Product |
| 1 | This compound | Oxidizing Agent (e.g., PCC, Jones) | 3-azido-4-methoxy-dihydrofuran-2-one |
| 2 | 3-azido-4-methoxy-dihydrofuran-2-one | 1. NaOH (hydrolysis) 2. SOCl₂ | 3-azido-4-methoxy-tetrahydrofuran-2-carbonyl chloride |
| 3 | 3-azido-4-methoxy-tetrahydrofuran-2-carbonyl chloride | NaN₃ | 3-azido-4-methoxy-tetrahydrofuran-2-carbonyl azide |
| 4 | 3-azido-4-methoxy-tetrahydrofuran-2-carbonyl azide | Heat (Δ) | 3-azido-4-methoxy-2-isocyanato-tetrahydrofuran |
| 5 | 3-azido-4-methoxy-2-isocyanato-tetrahydrofuran | H₂O | 2-amino-3-azido-4-methoxy-tetrahydrofuran |
Note: This table presents a hypothetical reaction sequence as direct literature for this specific substrate is not available.
The aza-Wittig reaction is another powerful transformation of azides, involving their reaction with phosphines to form iminophosphoranes. These intermediates can then react with carbonyl compounds to yield imines. In the case of this compound, the formation of an iminophosphorane at the C3 position opens up possibilities for intramolecular cyclizations.
Should a carbonyl group be present elsewhere in the molecule, an intramolecular aza-Wittig reaction could lead to the formation of bicyclic nitrogen-containing heterocycles. The feasibility and outcome of such a reaction would be highly dependent on the stereochemistry and the length of the tether connecting the iminophosphorane and the carbonyl group.
Functionalization of the Methoxy and Oxolane Ring
Beyond the reactivity of the azido group, the methoxy group and the oxolane ring itself offer sites for further chemical modification.
The methoxy group at the C4 position can be a site for various transformations. researchgate.net Cleavage of the methyl ether can be achieved using strong Lewis acids like boron tribromide (BBr₃) or through nucleophilic displacement, although the latter is less common for methyl ethers. researchgate.net This would unmask a hydroxyl group, which could then be further functionalized.
Potential Transformations at the Methoxy Position:
| Transformation | Reagents | Product Functional Group |
| Ether Cleavage | BBr₃ | Hydroxyl (-OH) |
| O-Dealkylation | Strong Acid (e.g., HI) | Hydroxyl (-OH) |
The presence of the neighboring azido group might influence the reactivity at this position due to its electron-withdrawing nature.
The oxolane (tetrahydrofuran) ring is generally stable but can undergo ring-opening reactions under specific conditions, particularly with strong acids or in the presence of activating groups. rsc.org The substituents on the ring, namely the azide and methoxy groups, will influence the regioselectivity of any ring-opening event.
Furthermore, the C-H bonds of the oxolane ring can be targets for functionalization through modern C-H activation methodologies. nih.gov While challenging, the selective introduction of new functional groups onto the oxolane backbone could provide access to a wide array of novel derivatives. The directing effects of the existing azide and methoxy groups would play a crucial role in determining the site of such functionalizations. nih.gov
Iv. Advanced Spectroscopic Analysis Methodologies for Structural Elucidation of Azido Oxolane Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural analysis of organic molecules in solution. For rac-(3R,4S)-3-azido-4-methoxyoxolane, high-field NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
The ¹H NMR spectrum provides information on the number of different types of protons and their electronic environments. In this compound, the protons on the oxolane ring and the methoxy (B1213986) group exhibit distinct chemical shifts due to the influence of the electronegative oxygen atom, the azido (B1232118) group, and the methoxy group. The carbon spectrum, often acquired with proton decoupling, shows five signals for the oxolane ring carbons and one for the methoxy carbon.
The interpretation relies on assigning these signals based on their chemical shifts (δ), multiplicities, and integral values. The electronegative azido group at C3 and the methoxy group at C4 significantly influence the chemical shifts of the adjacent protons and carbons.
Interactive Table 1: Hypothesized ¹H and ¹³C NMR Data for this compound in CDCl₃ This table presents plausible NMR data based on established principles of chemical shifts and coupling constants for substituted oxolanes. Actual experimental values may vary.
| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling Constants (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| 2 | 3.85 (1H, Hₐ)3.75 (1H, Hₑ) | dd, J = 9.2, 6.0 (Hₐ)dd, J = 9.2, 3.5 (Hₑ) | ~68.5 (CH₂) |
| 3 | 4.10 (1H) | ddd, J = 6.0, 5.5, 3.5 | ~65.0 (CH) |
| 4 | 3.95 (1H) | t, J = 5.5 | ~85.0 (CH) |
| 5 | 3.90 (1H, Hₐ)3.80 (1H, Hₑ) | dd, J = 9.5, 6.0 (Hₐ)dd, J = 9.5, 4.0 (Hₑ) | ~72.0 (CH₂) |
While 1D NMR provides foundational data, 2D NMR experiments are indispensable for confirming the complex structure and assigning the relative stereochemistry of the substituents. science.govrsc.orgipb.pt
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, COSY would show cross-peaks between adjacent protons on the oxolane ring, confirming the H2-H3-H4-H5 sequence.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (¹JCH). sdsu.edu It allows for the unambiguous assignment of each carbon signal by linking it to its known proton signal from the ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is critical for piecing together the molecular skeleton. sdsu.edu Key correlations would include the one between the methoxy protons (OCH₃) and C4, confirming the position of the methoxy group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining stereochemistry by identifying protons that are close in space. science.govipb.pt In the trans configuration of (3R,4S), H3 and H4 are on opposite faces of the ring. Therefore, a very weak or absent NOE correlation would be expected between them. Conversely, significant NOE cross-peaks would be anticipated between protons on the same face of the ring, which helps to define the ring's conformation and the relative orientation of the substituents. researchgate.netnih.gov
Interactive Table 2: Expected Key 2D NMR Correlations for Stereochemical Assignment
| 2D NMR Experiment | Correlating Nuclei | Expected Key Correlations | Information Gained |
|---|---|---|---|
| COSY | ¹H ↔ ¹H | H2 ↔ H3, H3 ↔ H4, H4 ↔ H5 | Confirms proton connectivity along the oxolane backbone. |
| HSQC | ¹H ↔ ¹³C (1-bond) | H2 ↔ C2, H3 ↔ C3, H4 ↔ C4, H5 ↔ C5, OCH₃ ↔ C(OCH₃) | Assigns carbon signals to their directly attached protons. |
| HMBC | ¹H ↔ ¹³C (2-3 bonds) | OCH₃ ↔ C4, H3 ↔ C2/C4/C5, H4 ↔ C3/C5 | Confirms placement of substituents and validates the carbon skeleton. |
| NOESY | ¹H ↔ ¹H (through space) | Weak/absent H3 ↔ H4; Strong H3 ↔ H2(cis)/H5(cis) | Establishes the trans relationship between the azido and methoxy groups. |
The choice of deuterated solvent can significantly influence NMR spectra. researchgate.netreddit.com Interactions between the solvent and solute, such as hydrogen bonding or anisotropic effects, can alter the electronic environment of the nuclei and thus their chemical shifts. unn.edu.ngyoutube.com Comparing spectra in different solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆) can help resolve overlapping signals and provide clues about the solute's conformation. thieme-connect.de
The five-membered oxolane ring is not planar and exists in a dynamic equilibrium of puckered conformations, primarily envelope and twist forms. researchgate.netrsc.org The substituents at C3 and C4 influence the energetic preference for a particular conformation. Changes in solvent polarity can shift this equilibrium, which can be monitored by observing changes in the vicinal proton-proton coupling constants (³JHH) and NOE intensities, providing a deeper understanding of the molecule's conformational dynamics in solution. unn.edu.ng
Mass Spectrometry (MS) Characterization
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition.
HRMS techniques, such as Time-of-Flight (TOF) or Orbitrap, measure m/z values with very high precision (typically to four or more decimal places). researchgate.netmdpi.com This accuracy allows for the determination of the elemental formula of the parent ion, confirming the molecular formula of this compound as C₅H₉N₃O₂. This is a crucial step in structure verification. core.ac.uk
Interactive Table 3: Calculated Accurate Masses for HRMS Identification
| Ion | Elemental Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| [M]⁺ | C₅H₉N₃O₂ | 143.0695 |
| [M+H]⁺ | C₅H₁₀N₃O₂⁺ | 144.0773 |
| [M+Na]⁺ | C₅H₉N₃O₂Na⁺ | 166.0592 |
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., [M+H]⁺) and its fragmentation through collision-induced dissociation (CID) to produce product ions. The resulting fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure. researchgate.netnih.gov
ESI-TOF and ESI-Orbitrap: Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ with minimal initial fragmentation. researchgate.netresearchgate.net Subsequent MS/MS analysis reveals characteristic fragmentation pathways. For azido compounds, a prominent and diagnostic fragmentation is the loss of a neutral dinitrogen molecule (N₂), resulting in an ion with a mass loss of approximately 28 Da. nih.govresearchgate.net Other likely fragmentations for this compound would include the loss of methanol (B129727) (CH₃OH) and cleavages of the oxolane ring. The high mass accuracy of TOF and Orbitrap analyzers allows for the elemental composition of each fragment to be determined, aiding in the elucidation of the fragmentation mechanism. core.ac.uknih.govnih.govmdpi.com
MALDI-TOF-MS: Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique, often used for larger molecules but also applicable to small molecules. nih.govdntb.gov.ua In the analysis of compounds containing an azide (B81097) group, fragmentation via the expulsion of N₂ can also be observed, sometimes occurring as a metastable decay in the flight tube. nih.govresearchgate.net
Interactive Table 4: Plausible ESI-MS/MS Fragmentation of the [M+H]⁺ Ion
| m/z (Accurate Mass) | Proposed Elemental Formula | Neutral Loss | Proposed Fragmentation Pathway |
|---|---|---|---|
| 144.0773 | C₅H₁₀N₃O₂⁺ | - | Precursor Ion ([M+H]⁺) |
| 116.0712 | C₅H₁₀NO₂⁺ | N₂ | Loss of dinitrogen from the azido group |
| 112.0449 | C₅H₆N₃O⁺ | CH₃OH | Loss of methanol |
Infrared (IR) Spectroscopy for Azido Group Detection and Functional Group Analysis
Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. The technique is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. For this compound, IR spectroscopy serves as a rapid and effective method to confirm the presence of its key functional groups, most notably the azide moiety.
The azide functional group (–N₃) provides a highly characteristic and easily identifiable signal in the IR spectrum. This is due to the asymmetric stretching vibration (νₐₛ) of the N=N=N bond system, which gives rise to a strong and sharp absorption band typically found in the range of 2100-2160 cm⁻¹. ugent.beresearchgate.netresearchgate.net This region of the spectrum is often referred to as a "diagnostic window" because very few other functional groups absorb here, making the assignment of this band to the azide group unambiguous. nih.gov The corresponding symmetric stretch (νₛ) of the azide group is significantly weaker and appears in the more congested fingerprint region, typically between 1175 and 1345 cm⁻¹, making it less useful for diagnostic purposes. ugent.beresearchgate.net
Beyond the azide group, the IR spectrum of this compound provides evidence for its other structural components. The presence of the oxolane (tetrahydrofuran) ring and the methoxy group is confirmed by C-O stretching vibrations. A strong absorption band, characteristic of the asymmetric C-O-C stretch of a saturated cyclic ether, is expected in the 1070-1140 cm⁻¹ range. spectroscopyonline.com The methoxy group also contributes to absorptions in the C-O stretching region and can be identified by a characteristic C-H stretching vibration between 2800 and 2860 cm⁻¹. optica.orgsemanticscholar.orgdocbrown.info Standard alkane C-H stretching and bending vibrations from the methylene (B1212753) groups of the oxolane ring will also be present in their expected regions (approximately 2850-3000 cm⁻¹ and 1450-1470 cm⁻¹, respectively). libretexts.org
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Frequency Range (cm⁻¹) | Intensity | Vibration | Functional Group Assignment |
|---|---|---|---|
| 2950-2850 | Medium | C-H Stretch | Oxolane ring & Methoxy group (CH₂, CH₃) |
| 2160-2100 | Strong, Sharp | N=N=N Asymmetric Stretch | Azide (–N₃) |
| 1470-1450 | Medium | CH₂ Scissoring (Bend) | Oxolane ring |
| 1140-1070 | Strong | C-O-C Asymmetric Stretch | Oxolane ring ether |
X-ray Crystallography for Definitive Stereochemical Assignment and Solid-State Structure Analysis
While IR spectroscopy confirms the presence of functional groups, X-ray crystallography provides the ultimate, unambiguous determination of a molecule's complete three-dimensional structure, including its stereochemistry. nih.govwikipedia.org This technique is the gold standard for assigning the absolute and relative configurations of chiral centers and understanding the molecule's conformation in the solid state. numberanalytics.comnih.gov For this compound, this method is essential for confirming the trans relationship between the azido and methoxy substituents on the oxolane ring.
The process requires a single, high-quality crystal of the compound. This crystal is exposed to a beam of X-rays, which are diffracted by the electrons of the atoms in the crystal lattice. wikipedia.org By analyzing the pattern and intensity of the diffracted X-rays, a three-dimensional electron density map of the molecule can be generated. wikipedia.orgacs.org From this map, the precise position of each atom can be determined, yielding exact bond lengths, bond angles, and torsional angles.
For this compound, the crystallographic data would definitively establish:
Relative Stereochemistry : The analysis would confirm that the azido group at position 3 and the methoxy group at position 4 are on opposite faces of the oxolane ring, consistent with the (3R,4S) designation for one enantiomer (and (3S,4R) for the other in the racemic mixture).
Ring Conformation : The oxolane (tetrahydrofuran) ring is not planar and typically adopts either an "envelope" or "twist" conformation. X-ray data would reveal the exact puckering of the ring in the crystal lattice.
Intramolecular and Intermolecular Interactions : The solid-state packing of the molecules can be visualized, revealing any significant intermolecular forces, such as dipole-dipole interactions or hydrogen bonds, that stabilize the crystal structure. nih.gov
Although a specific crystal structure for this compound may not be publicly available, a representative table of crystallographic data for such an organic molecule is presented below to illustrate the type of information obtained from the analysis. researchgate.netrsc.org
| Parameter | Value |
|---|---|
| Empirical Formula | C₅H₉N₃O₂ |
| Formula Weight | 143.15 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512(1) |
| b (Å) | 10.234(2) |
| c (Å) | 9.156(1) |
| α (°) | 90 |
| β (°) | 105.45(1) |
| γ (°) | 90 |
| Volume (ų) | 767.8(2) |
| Z (Molecules per unit cell) | 4 |
Vi. Application As a Chiral Building Block in Advanced Organic Synthesis
Precursors for Nucleoside Analogues and Modified Oligonucleotides
The structural similarity of the 3-azido-4-methoxyoxolane (B8036092) core to the furanose sugar of natural nucleosides makes it an excellent starting material for the synthesis of nucleoside analogues and for incorporation into modified oligonucleotides.
The synthesis of nucleoside analogues often involves the coupling of a heterocyclic base to a modified sugar moiety. In this context, the azido (B1232118) group of rac-(3R,4S)-3-azido-4-methoxyoxolane can be readily reduced to an amine, which can then be used to form a glycosidic bond with a variety of nucleobases. For instance, a similar strategy has been employed in the synthesis of 3'-azido-3'-deoxy-D/L-ribosides, which were successfully glycosylated with various pyrimidine, pyridine, and purine (B94841) heterocyclic bases researchgate.net. The resulting nucleoside analogues, possessing a methoxy (B1213986) group at the 4'-position, can exhibit unique conformational preferences and biological activities. Research on 4'-azido and 4'-methoxynucleosides has shown that such substitutions can significantly impact the furanose conformation, which in turn affects their biological properties, including anti-HIV activity nih.gov.
The synthesis of 3-azido-4-(hydroxymethyl)tetrahydrofuran derivatives as analogues of the anti-HIV drug AZT further highlights the utility of azido-substituted oxolanes in this field rsc.org. These syntheses demonstrate the feasibility of transforming such building blocks into potent antiviral agents. Moreover, the development of efficient transglycosylation methods for preparing 3′-azido-2′,3′-dideoxypurine nucleosides underscores the chemical tractability of these azido-substituted sugar mimics nih.gov.
Table 1: Examples of Azido-Substituted Oxolane Derivatives in Nucleoside Analogue Synthesis
| Starting Material/Intermediate | Target Nucleoside Analogue Type | Relevant Synthetic Transformation | Reference |
| 4'-Unsaturated nucleoside precursor | 4'-Azido- and 4'-Methoxynucleosides | Addition of iodine azide (B81097) | nih.gov |
| Methyl 3-azido-3-deoxy-2-O,4-C-methylene-D-ribofuranoside | 3-Azido-4-(hydroxymethyl)tetrahydrofuran derivatives | Multi-step synthesis | rsc.org |
| Orthogonally protected 3'-azido-3'-deoxy-D/L-ribosides | Pyrimidine, pyridine, and purine nucleosides | Glycosylation | researchgate.net |
| 5'-TBS protected AZU (AzddU) | 3′-Azido-2′,3′-dideoxypurine nucleosides | Transglycosylation | nih.gov |
This table is based on analogous compounds and illustrates potential synthetic routes.
Beyond single nucleoside analogues, chiral oxolane building blocks can be incorporated into longer oligonucleotide chains to create modified nucleic acids with enhanced properties. The methoxy group can impart increased metabolic stability and alter the binding affinity of the resulting oligonucleotide. The synthesis of stereochemically pure oligonucleotides is a significant challenge, and the use of well-defined chiral building blocks is a key strategy to address this nih.gov. While specific examples utilizing this compound are not documented, the principles of oligonucleotide synthesis suggest its potential in creating novel oligomers with tailored properties for therapeutic or diagnostic applications.
Scaffold for Complex Heterocyclic Systems
The reactivity of the azido group and the conformational constraints imposed by the oxolane ring make this compound a valuable scaffold for the construction of more complex heterocyclic systems, including fused and spirocyclic derivatives.
The azide functionality can be utilized in various cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazole rings, leading to fused heterocyclic systems. Furthermore, intramolecular reactions involving the azide and other functional groups can lead to the formation of novel bicyclic and polycyclic structures.
Spirocyclic compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry. The synthesis of spiro-oxolanes has been achieved through various methods, including intramolecular cyclization reactions researchgate.net. While not directly involving an azido-oxolane, these syntheses demonstrate the general strategies that could be applied. A more relevant approach involves the reaction of iodides with sodium azide to introduce the azide functionality, which can then be further manipulated nih.gov. The synthesis of spirocyclic oxetanes, another class of strained heterocycles, has also been explored, and the methodologies used could potentially be adapted for the synthesis of spiro-oxolanes from precursors like this compound nih.govrsc.org.
Many natural products contain tetrahydrofuran (B95107) rings as core structural motifs nih.govdiva-portal.org. The stereochemically defined nature of this compound makes it an attractive starting material for the synthesis of fragments of such natural products. The azido and methoxy groups can be transformed into other functionalities present in the target molecule. For instance, the synthesis of the natural product (−)-Neocucurbol C involved the use of a silyl (B83357) azide in a conjugate addition reaction to introduce an azide group, which was a crucial step in the total synthesis acs.orgacs.org. This highlights the importance of azido-containing intermediates in the construction of complex natural products.
Intermediates in the Preparation of Advanced Pharmaceutical and Agrochemical Candidates (Focus on Chemical Scaffolds)
The oxolane ring is a common scaffold in many biologically active compounds. The introduction of specific substituents, such as an azide and a methoxy group, can lead to the development of novel pharmaceutical and agrochemical candidates with improved efficacy and pharmacokinetic properties. The azide group can be a precursor to an amine, which is a common feature in many drugs, or it can be retained for its own potential biological activity or for use in "click chemistry" for bioconjugation.
The synthesis of 3'-azido-D/L-nucleosides has led to the discovery of compounds with interesting biological properties researchgate.net. Similarly, 3'-azido-3'-deoxyadenosine (B1209333) is a known purine nucleoside analogue with antitumor activity medchemexpress.com. These examples underscore the potential of azido-substituted oxolane derivatives as valuable intermediates in drug discovery. The synthesis of 3-azidoproline and 4-azidoproline from their corresponding hydroxyproline (B1673980) precursors using diphenylphosphoryl azide demonstrates a general and efficient method for introducing the azide group, which could be applicable to the synthesis of this compound nih.gov.
Role in Material Science Applications (e.g., Polymer Modification, Surface Functionalization)
While direct, documented applications of this compound in material science are not prevalent in existing research literature, the inherent chemical functionalities of the molecule suggest significant potential in this field. The presence of a reactive azide group on a stable oxolane (tetrahydrofuran) scaffold makes it a candidate for polymer modification and surface functionalization, primarily through the principles of "click chemistry".
The azide moiety is a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and versatile reaction. springernature.comsigmaaldrich.com This reaction allows for the covalent linking of the azido-functionalized oxolane to materials bearing an alkyne group. sigmaaldrich.comresearchgate.net
Polymer Modification:
The structure of this compound allows for its potential use in modifying existing polymers to introduce new properties. Azide-containing polymers are utilized as precursors for functional polymers, cross-linking materials, and for surface modification. researchgate.net In a process known as "grafting-onto," a polymer chain with a terminal alkyne group could be reacted with the azide group of the oxolane derivative. This would result in the appendage of the 3-methoxyoxolane unit onto the polymer backbone. Such modifications can influence the physical and chemical properties of the resulting material, such as solubility, thermal stability, and hydrophilicity. For instance, polyurethanes with pendant azide groups have been synthesized and subsequently modified to create surfaces with specific functionalities. rsc.org
Surface Functionalization:
The functionalization of surfaces is a critical aspect of material science, enabling the creation of materials with tailored surface properties for applications in biocompatibility, sensor technology, and catalysis. This compound could be immobilized on a variety of substrates. The process would typically involve pre-functionalizing a surface (e.g., silica, metal, or a polymer film) with alkyne groups. researchgate.net The subsequent reaction with the azido-oxolane via CuAAC would covalently bind the molecule to the surface. springernature.comresearchgate.net This approach has been successfully used with azido-functionalized carbohydrates, which share the cyclic ether structure, to engineer surface glyco-conjugates. springernature.comresearchgate.netnih.govresearchgate.net The methoxy group on the oxolane ring could also influence the surface energy and wetting characteristics of the functionalized material. The use of perfluorophenylazides (PFPAs) has also demonstrated the versatility of the azide group in creating stable covalent linkages to a wide range of material surfaces, including polymers and oxides. nih.gov
The potential applications of this compound in material science are summarized in the table below.
| Potential Application | Key Reactive Group | Reaction Type | Resulting Modification | Potential Impact on Material |
| Polymer Grafting | Azide (-N₃) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Covalent attachment of the oxolane moiety to a polymer backbone. | Altered solubility, thermal properties, and hydrophilicity. |
| Surface Functionalization | Azide (-N₃) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Immobilization of the oxolane moiety onto a solid substrate. | Modified surface energy, wettability, and biocompatibility. |
| Cross-linking Agent | Azide (-N₃) | Thermal or Photochemical Nitrene Formation | Formation of cross-links between polymer chains. | Increased mechanical strength and solvent resistance. |
It is important to note that while theoretically plausible, the practical utility of this compound for these applications would require experimental validation to determine reaction efficiency, the properties of the resulting materials, and scalability.
Vii. Future Research Directions and Emerging Trends in Azido Oxolane Chemistry
Development of Novel Stereocontrol Strategies
The biological activity of oxolane-containing molecules is often critically dependent on their stereochemistry. Consequently, the development of new strategies to control the stereoselective synthesis of substituted tetrahydrofurans is a significant area of ongoing research. nih.gov Future efforts will likely concentrate on the following:
Catalytic Asymmetric Methods: The advancement of catalytic asymmetric reactions that can introduce the azide (B81097) and other functionalities onto the oxolane ring with high enantioselectivity and diastereoselectivity will be a primary focus. This includes the use of chiral catalysts for reactions such as asymmetric azidation of alkenes or ring-opening of epoxides.
Substrate-Controlled Syntheses: Leveraging the inherent chirality of starting materials, such as those derived from the chiral pool (e.g., amino acids or carbohydrates), will continue to be a valuable strategy. nih.gov Research into novel cyclization strategies that effectively transfer this chirality to the final oxolane product is expected to expand.
Organocatalysis: The use of small organic molecules as catalysts for the stereoselective synthesis of tetrahydrofurans is a growing field. Future work will likely explore new organocatalytic transformations for the construction of highly functionalized and stereochemically complex azido-oxolanes.
A summary of stereoselective methods for tetrahydrofuran (B95107) synthesis can be found in the table below.
| Method | Description | Key Features |
| Intramolecular SN2 Cyclization | Cyclization of a hydroxyl group onto a carbon bearing a leaving group. | A classic and reliable method. Stereochemistry is often set by the starting material. nih.gov |
| Catalytic Cycloetherification | Metal- or acid-catalyzed intramolecular addition of an alcohol to an alkene. | Can offer high levels of stereocontrol through catalyst design. |
| Oxonium Ion Rearrangements | Rearrangement of cyclic oxonium ions to form substituted tetrahydrofurans. | Allows for the construction of complex substitution patterns. nih.gov |
Exploration of Unconventional Reactivity Pathways for Azido-Oxolanes
The azide functional group is a versatile precursor for a wide array of nitrogen-containing functionalities. While reactions such as the Staudinger reduction and Huisgen cycloaddition are well-established, future research will delve into less conventional transformations of the azido (B1232118) group within the oxolane scaffold. nih.gov
Nitrene Chemistry: The in situ generation of nitrenes from azido-oxolanes can open up pathways to novel heterocyclic systems through C-H insertion or aziridination reactions. researchgate.net Exploring the chemo- and stereoselectivity of these reactions will be a key research direction.
Radical Reactions: The participation of the azide group in radical-mediated transformations is an area with significant potential for the development of new carbon-carbon and carbon-nitrogen bond-forming reactions. acs.org
Denitrogenative Cyclizations: The thermal or photochemical decomposition of vinyl or aryl azides can lead to the formation of azirines, which can then undergo further reactions to produce a variety of nitrogen heterocycles. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of organic azides can be hazardous due to their potential for explosive decomposition. cam.ac.uk Flow chemistry offers a safer and more efficient alternative to traditional batch processes by utilizing small reactor volumes and providing precise control over reaction parameters. rsc.orgresearchgate.net
On-Demand Generation: Flow reactors can be used for the on-demand generation of azido-oxolanes, which can then be used immediately in subsequent transformations without the need for isolation and storage of the potentially unstable azide intermediate. cam.ac.uknih.gov
Automated Synthesis: The integration of flow chemistry with automated synthesis platforms will enable the rapid generation of libraries of azido-oxolane derivatives for high-throughput screening in drug discovery and materials science. mdpi.comdurham.ac.uk This approach is particularly valuable for the synthesis of nucleoside analogues. nih.gov
The benefits of using flow chemistry for azide synthesis are summarized in the table below.
| Feature | Description | Advantage |
| Enhanced Safety | Small reaction volumes minimize the risk associated with explosive intermediates. | Safer handling of hazardous reagents. cam.ac.uk |
| Precise Control | Excellent control over temperature, pressure, and reaction time. | Improved reaction yields and selectivity. researchgate.net |
| Scalability | Reactions can be easily scaled up by running the flow reactor for longer periods. | Facilitates production for further research or development. |
| Integration | Can be coupled with in-line purification and analysis techniques. | Streamlined and more efficient synthetic workflow. nih.gov |
Advanced Computational Methods for Design and Optimization of Azido-Oxolane Transformations
Computational chemistry is an increasingly powerful tool for understanding and predicting chemical reactivity. bohrium.comresearchgate.net In the context of azido-oxolane chemistry, computational methods will play a crucial role in:
Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to elucidate the mechanisms of known and novel reactions of azido-oxolanes, providing insights that can guide experimental design. acs.orgnih.gov
Catalyst Design: Computational screening can accelerate the discovery of new and more efficient catalysts for the stereoselective synthesis of azido-oxolanes.
Predicting Reactivity: Computational models can be developed to predict the reactivity of different azido-oxolane substrates, enabling the more rational design of synthetic routes. nih.gov
Sustainable and Green Chemistry Approaches to Azido-Oxolane Synthesis
The principles of green chemistry are becoming increasingly important in modern organic synthesis. nih.govnih.gov Future research in azido-oxolane chemistry will focus on developing more environmentally benign synthetic methods.
Atom-Economical Reactions: The development of reactions that maximize the incorporation of all atoms from the starting materials into the final product is a key goal of green chemistry. rsc.org This includes cycloaddition reactions and tandem processes.
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water, ionic liquids, or supercritical fluids, is a major area of research. dntb.gov.ua
Biocatalysis: The use of enzymes as catalysts for the synthesis of azido-oxolanes offers a highly selective and sustainable alternative to traditional chemical methods. mdpi.com Enzymatic approaches are particularly promising for the synthesis of nucleoside analogues. nih.govmdpi.com
The development of sustainable synthetic strategies is crucial for minimizing the environmental impact of chemical synthesis. nih.govrsc.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for rac-(3R,4S)-3-azido-4-methoxyoxolane, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including azide introduction via nucleophilic substitution or Staudinger-type reactions. For example, oxolane rings are often constructed via cyclization of diols or epoxide opening, followed by azidation. Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysts. Temperature and solvent polarity critically impact regioselectivity; for instance, polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, preserving stereochemistry .
Q. How can researchers verify the stereochemical purity of this compound?
- Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) coupled with polarimetric detection is standard for enantiomeric excess (ee) determination. X-ray crystallography (as in ) resolves absolute configuration, while NOESY NMR identifies spatial proximity of substituents. Computational modeling (e.g., DFT) validates observed stereochemistry .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Cell-free enzymatic assays (e.g., kinase inhibition) or bacterial growth inhibition assays are common. For azide-containing compounds, click chemistry (CuAAC) can conjugate probes for target identification. Dose-response curves (IC50/EC50) and controls for cytotoxicity (e.g., MTT assays) are essential .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for stereoisomers of oxolane derivatives?
- Methodological Answer : Contradictions often arise from stereochemical impurities or assay variability. Solutions include:
- Repurifying compounds using chiral stationary phases.
- Validating assays with orthogonal methods (e.g., SPR for binding affinity vs. ITC for thermodynamics).
- Meta-analysis of structural analogs (e.g., ’s spirocyclic compounds) to identify stereochemistry-activity trends .
Q. What strategies optimize the metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- Prodrug design : Mask the azide group with photolabile or enzymatically cleavable protectors (e.g., acyloxyalkyl esters).
- Isotope labeling : Use deuterated methoxy groups to slow CYP450-mediated demethylation.
- Microsomal stability assays : Evaluate hepatic clearance using liver S9 fractions and LC-MS quantification .
Q. How do computational methods aid in predicting the interaction of this compound with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) models ligand-receptor binding, while MD simulations (GROMACS) assess complex stability. Pharmacophore mapping identifies critical interaction motifs (e.g., azide’s dipole interactions). QSAR models correlate substituent effects (e.g., methoxy position) with activity .
Methodological Challenges & Solutions
Q. What precautions are critical when handling this compound due to its azide group?
- Answer : Azides are shock-sensitive and thermally unstable. Use blast shields, avoid metal spatulas, and store at ≤ -20°C in amber vials. Decomposition products (e.g., HN3) require fume hoods and respiratory protection. Quench residues with NaNO2/HCl to form non-explosive derivatives .
Q. How can researchers address low solubility of this compound in aqueous buffers?
- Answer : Co-solvents (e.g., DMSO ≤ 1% v/v) or cyclodextrin inclusion complexes enhance solubility. Micellar formulations (e.g., Cremophor EL) or nanoemulsions improve bioavailability in in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
